3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydroindoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted indoles, quinones, and reduced indole derivatives, which can have various applications in pharmaceuticals and materials science .
Scientific Research Applications
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one and its derivatives involves interaction with various molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-tert-butyl-1H-pyrazole: Another heterocyclic compound with similar structural features.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Uniqueness
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and the amino functionality can enhance its stability and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-amino-5-tert-butyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)7-4-5-9-8(6-7)10(13)11(15)14-9/h4-6,10H,13H2,1-3H3,(H,14,15) |
InChI Key |
STNNLJVPSWJPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2N |
Origin of Product |
United States |
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